tert-Butyl L-prolinate

Overview

Description

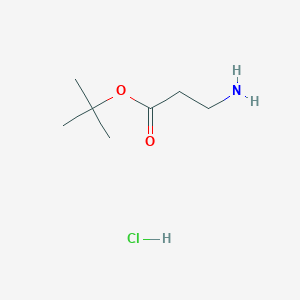

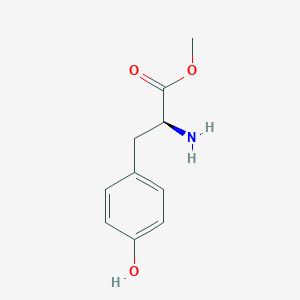

Tert-Butyl L-prolinate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

H-Pro-OtBu, also known as L-Proline t-butyl ester or tert-Butyl L-prolinate, is primarily used as a protecting group for amines in organic reactions . The primary target of this compound is the amine group of other molecules .

Mode of Action

The mechanism of action of H-Pro-OtBu involves the formation of a stable complex between H-Pro-OtBu and the amine group . This complex formation prevents unwanted reactions from occurring during the synthesis process .

Biochemical Pathways

It is known that the compound plays a crucial role in organic synthesis, particularly in the protection of amines .

Pharmacokinetics

The compound is known to have a boiling point of 2192°C and a density of 0.995 g/cm3 . It is slightly soluble in chloroform and methanol . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of H-Pro-OtBu’s action is the protection of amines during organic synthesis . By forming a stable complex with the amine group, H-Pro-OtBu prevents unwanted reactions, thereby facilitating the desired chemical reactions .

Biochemical Analysis

Biochemical Properties

tert-Butyl L-prolinate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including serine proteases and other peptidases, which recognize and cleave peptide bonds. The ester group of this compound can be hydrolyzed by esterases, leading to the release of L-proline. This interaction is crucial for the selective deprotection of the carboxyl group in peptide synthesis, allowing for the formation of specific peptide bonds without unwanted side reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the synthesis and folding of proteins within cells. The presence of this compound can lead to the incorporation of L-proline into nascent proteins, which is essential for the proper folding and stability of these proteins. Additionally, this compound may impact cell signaling pathways by modulating the activity of proline-rich proteins and enzymes involved in signal transduction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. The ester group of this compound can be hydrolyzed by esterases, releasing L-proline, which can then be incorporated into proteins. This process is essential for the selective deprotection of the carboxyl group in peptide synthesis. Additionally, this compound may act as an inhibitor or activator of certain enzymes, depending on its concentration and the specific enzyme involved. These interactions can lead to changes in gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, especially in the presence of moisture or acidic conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in protein synthesis and folding. These effects are often reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance protein synthesis and improve the stability of proline-rich proteins. At high doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. These adverse effects are likely due to the accumulation of the compound and its metabolites, which can interfere with normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of proline-containing peptides. The compound is hydrolyzed by esterases to release L-proline, which can then be incorporated into proteins or further metabolized. This process is essential for maintaining the balance of proline levels within cells and tissues. Additionally, this compound may interact with other enzymes and cofactors involved in amino acid metabolism, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is taken up by cells through amino acid transporters, such as the proline transporter PAT1 and the Na±dependent proline transporter SIT1. Once inside the cell, this compound can be distributed to different cellular compartments, where it interacts with enzymes and proteins involved in peptide synthesis and metabolism .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In the endoplasmic reticulum, this compound plays a crucial role in protein folding and synthesis, ensuring the proper assembly of proline-rich proteins .

Properties

IUPAC Name |

tert-butyl (2S)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJBXZIKXFOMLP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-46-6 | |

| Record name | L-Proline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-Proline t-butyl ester (H-Pro-OtBu) primarily used for in the context of the provided research papers?

A1: L-Proline t-butyl ester, also known as H-Pro-OtBu or tert-Butyl L-prolinate, is primarily utilized as a protected form of L-proline in peptide synthesis [, ]. The t-butyl ester group acts as a protecting group for the carboxylic acid functionality of proline, allowing for controlled and selective peptide bond formation during synthesis.

Q2: Can you provide examples of how L-Proline t-butyl ester has been incorporated into larger peptide sequences?

A2: Certainly. Researchers have successfully used H-Pro-OtBu in the synthesis of various peptides:

- Oostatic hormone analogues: H-Pro-OtBu served as a building block for the synthesis of Pro oligopeptides, H-(Pro)2-5-OtBu, which were further coupled with a pentapeptide fragment to create analogues of the oostatic hormone []. This hormone plays a role in regulating egg development in certain insects.

- Corticotropin-related peptides: The compound was employed in the multi-step synthesis of L-Valyl-Nϵ-t-butoxycarbonyl)-L-lysyl-L-valyl-L-tyroxyl-L-proline t-butyl ester (IX), a derivative relevant to corticotropin, a hormone involved in stress response [].

Q3: Beyond peptide synthesis, has L-Proline t-butyl ester been explored for other applications?

A3: Yes, L-proline t-butyl ester has shown potential in asymmetric synthesis. For instance, it can be converted into chiral enamines. These enamines, derived from 2- or 4-alkylcyclohexanones, have been successfully employed in asymmetric alkylation reactions []. This methodology allows for the creation of chiral centers with high selectivity, a crucial aspect of synthesizing many pharmaceuticals and other bioactive compounds.

Q4: What is known about the impact of solvents on the properties of L-Proline t-butyl ester?

A4: NMR studies have revealed that N-(benzyloxycarbonyl)-L-proline t-butyl ester, a derivative of H-Pro-OtBu, exhibits slow interconversion between syn and anti rotamers due to restricted rotation around the carbamate amide bond []. Importantly, the solvent polarity significantly influences the thermodynamic parameters (ΔG≠, ΔH≠, and ΔS≠) associated with this rotation []. This highlights the importance of considering solvent effects when working with this compound and its derivatives.

Q5: Are there any known challenges or limitations associated with the use of L-Proline t-butyl ester in synthesis?

A5: While a valuable reagent, some potential challenges exist. For instance, during peptide synthesis involving dicyclohexyl carbodiimide coupling reagents, there is a risk of racemization, around 25%, affecting the C-terminal amino acid when L-proline t-butyl ester is used []. Careful selection of coupling conditions and methods is essential to mitigate this risk and ensure stereochemical integrity in the final peptide product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.